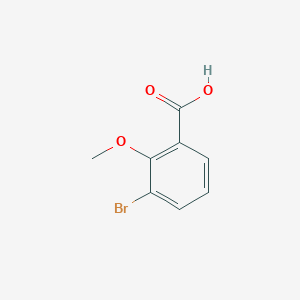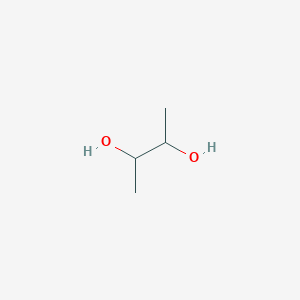
N(2)-((Chrysen-5-yl)methyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2)-((Chrysen-5-yl)methyl)guanine, also known as CMG, is a synthetic guanine derivative that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, virology, and nanotechnology. CMG is a structural analog of the natural nucleoside guanine, which is an essential component of DNA and RNA. The unique structure of CMG makes it an attractive molecule for drug design and development.
Wirkmechanismus
The mechanism of action of N(2)-((Chrysen-5-yl)methyl)guanine is based on its ability to inhibit the activity of DNA polymerase, which is an essential enzyme for DNA replication. This compound acts as a competitive inhibitor of DNA polymerase by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing DNA chain. This results in the inhibition of DNA synthesis and ultimately leads to the death of the cell.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress. This compound also inhibits angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and metastasis of tumors. In HSV-infected cells, this compound inhibits viral DNA synthesis and prevents the release of infectious viral particles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N(2)-((Chrysen-5-yl)methyl)guanine is its potent antitumor activity, which makes it a promising candidate for cancer therapy. This compound also exhibits high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N(2)-((Chrysen-5-yl)methyl)guanine. One area of research is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. Another area of research is the optimization of the pharmacokinetic and pharmacodynamic properties of this compound, which can enhance its therapeutic efficacy. Additionally, the use of this compound as a building block for the synthesis of DNA-based nanomaterials can open up new avenues for the development of nanotechnology-based applications.
Synthesemethoden
N(2)-((Chrysen-5-yl)methyl)guanine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of this compound involves the reaction of chrysenylmethyl chloride with guanine in the presence of a base. The enzymatic synthesis of this compound involves the use of guanine phosphoribosyltransferase (GPRT) enzyme, which catalyzes the transfer of the 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine to form this compound.
Wissenschaftliche Forschungsanwendungen
N(2)-((Chrysen-5-yl)methyl)guanine has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, this compound has been shown to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In virology, this compound has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by targeting the viral DNA polymerase. In nanotechnology, this compound has been used as a building block for the synthesis of DNA-based nanomaterials.
Eigenschaften
| 117606-17-4 | |
Molekularformel |
C24H17N5O |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-(chrysen-5-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C24H17N5O/c30-23-21-22(27-13-26-21)28-24(29-23)25-12-16-11-15-6-2-3-7-17(15)19-10-9-14-5-1-4-8-18(14)20(16)19/h1-11,13H,12H2,(H3,25,26,27,28,29,30) |
InChI-Schlüssel |
XINSXRDSIDZSGC-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC6=C(C(=O)N5)NC=N6 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
Synonyme |
N(2)-((chrysen-5-yl)methyl)guanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)


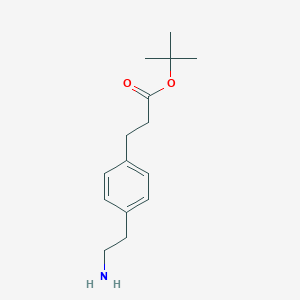
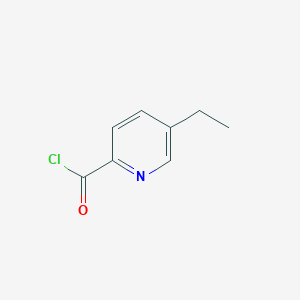
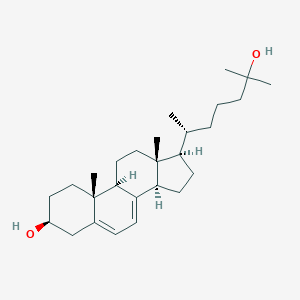
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)


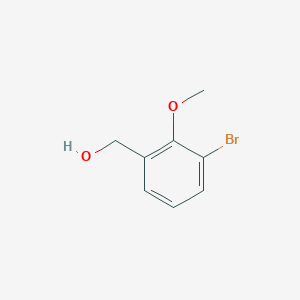
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)

